molecular formula C16H13ClO5 B2498673 2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate CAS No. 443730-99-2

2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate

Cat. No.: B2498673
CAS No.: 443730-99-2
M. Wt: 320.73
InChI Key: ODZUYYZALJNNJN-UHFFFAOYSA-N
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Description

2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate is a synthetic aromatic ester featuring two substituted phenyl rings. The first phenyl group is substituted with chlorine (2-position), formyl (4-position), and methoxy (6-position) groups, while the second phenyl ring (the benzoate moiety) carries a methoxy group at the 4-position.

Properties

IUPAC Name

(2-chloro-4-formyl-6-methoxyphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO5/c1-20-12-5-3-11(4-6-12)16(19)22-15-13(17)7-10(9-18)8-14(15)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZUYYZALJNNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate typically involves the esterification of 2-Chloro-4-formyl-6-methoxyphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate undergoes several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-Chloro-4-carboxy-6-methoxyphenyl 4-methoxybenzoate.

    Reduction: 2-Chloro-4-hydroxymethyl-6-methoxyphenyl 4-methoxybenzoate.

    Substitution: 2-Amino-4-formyl-6-methoxyphenyl 4-methoxybenzoate.

Scientific Research Applications

2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and formyl groups play a crucial role in binding to these targets, thereby modulating their activity. The methoxy groups enhance the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

  • 2-Bromo-4-formyl-6-methoxyphenyl 2-Chlorobenzoate (CAS 443664-51-5)

    • Structural Differences : Replaces the chloro substituent on the benzoate ring with bromo and introduces a chlorine at the 2-position of the benzoate moiety.
    • Impact on Properties : The bromine atom increases molar mass (369.59 g/mol vs. ~290.7 g/mol for the target compound) and density (predicted 1.561 g/cm³). The bulky bromine may also reduce solubility in polar solvents compared to the chloro analog .
    • Thermal Stability : Predicted boiling point is 530.2°C, suggesting high thermal resilience, though direct comparisons with the target compound are unavailable .
  • 2-Chloro-4-formyl-6-methoxyphenyl Benzoate (CAS 832674-53-0) Structural Differences: Lacks the methoxy group on the benzoate ring.

Sulfonate and Alternative Ester Derivatives

  • 2-Chloro-4-formyl-6-methoxyphenyl 4-Chlorobenzenesulfonate
    • Structural Differences : Replaces the benzoate ester with a sulfonate group.
    • Impact on Applications : Sulfonate esters are typically more resistant to enzymatic cleavage than carboxylate esters, making them suitable for prodrug designs or surfactants. However, they may exhibit lower biodegradability .

Comparison with Metal Complexes of 4-Methoxybenzoate

4-Methoxybenzoate (4-MeO-Bz) is a common ligand in coordination chemistry. Key findings from lanthanide and transition metal complexes include:

Lanthanide Complexes (La, Ce, Pr, Nd, Sm)

  • Coordination Behavior: 4-MeO-Bz acts as a bidentate ligand via carboxylate oxygen atoms, forming compounds like La(4-MeO-Bz)₃·2H₂O.
  • Thermal Decomposition : Dehydration occurs between 50–150°C, followed by ligand decomposition at 300–500°C. The chloro and formyl groups in the target compound would likely lower decomposition temperatures due to increased electron-withdrawing effects .

Transition Metal Complexes (Mn, Ni, Cu)

  • Stability : Mn(4-MeO-Bz)₂·2H₂O and Ni(4-MeO-Bz)₂·2H₂O exhibit higher thermal stability (>200°C) than Cu analogs, which decompose at ~180°C. The target compound’s ester linkage may offer less thermal stability compared to metal-coordinated carboxylates .

Enzyme Inhibition Studies

  • 4-Methoxybenzoate in CBL Catalysis: 4-Methoxybenzoate is a substrate for enzymes like 4-methoxybenzoate monooxygenase. Analogs like 4-chlorophenacyl-CoA (Kis = 21–30 μM) act as potent inhibitors, suggesting that halogenation at specific positions enhances binding affinity. The target compound’s formyl group could sterically hinder enzyme interactions compared to simpler analogs .

Microbial Metabolism

  • Degradation Pathways : Soil bacteria (e.g., Arthrobacter spp.) demethylate 4-methoxybenzoate to 4-hydroxybenzoate via 4-methoxybenzoate O-demethylase. The chloro and formyl substituents in the target compound may impede this pathway, leading to accumulation in biological systems—similar to observations with fluorobenzoates .

Physical and Chemical Properties

Property 2-Chloro-4-formyl-6-methoxyphenyl 4-Methoxybenzoate (Target) 2-Bromo-4-formyl-6-methoxyphenyl 2-Chlorobenzoate 4-Pentylphenyl 4-Methoxybenzoate
Molecular Formula C₁₆H₁₂ClO₅ (estimated) C₁₅H₁₀BrClO₄ C₁₉H₂₂O₃
Physical State Likely crystalline powder Crystalline powder White-pale yellow crystalline powder
Key Substituents Cl, CHO, OMe (phenyl); OMe (benzoate) Br, CHO, OMe (phenyl); Cl (benzoate) Pentyl, OMe (benzoate)
Thermal Stability Moderate (predicted decomposition >200°C) High (predicted bp 530°C) Not reported

Biological Activity

2-Chloro-4-formyl-6-methoxyphenyl 4-methoxybenzoate is a chemical compound with the molecular formula C16H13ClO4. Its structure includes chloro, formyl, and methoxy functional groups, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by:

  • Chloro Group : Enhances reactivity and binding capabilities.
  • Formyl Group : Can be oxidized or reduced, influencing biological interactions.
  • Methoxy Groups : Improve solubility and stability in biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The chloro and formyl groups facilitate binding to these targets, modulating their activity. For instance:

  • The formyl group can undergo oxidation to a carboxylic acid, which may affect enzyme inhibition pathways.
  • The methoxy groups enhance the compound's solubility, allowing for better absorption in biological systems.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that derivatives of benzaldehyde compounds exhibit significant antimicrobial properties. The presence of the chloro and formyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of various enzymes. For example:

  • Xanthine Oxidase Inhibition : Similar compounds have demonstrated the ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. The introduction of specific functional groups can enhance inhibitory potency through increased hydrophobic interactions within the enzyme's active site .

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of benzaldehyde derivatives, researchers synthesized several analogs of this compound. These compounds were tested for their ability to inhibit cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism. The results indicated that modifications to the benzaldehyde structure could significantly enhance CETP inhibition, suggesting a pathway for developing new therapeutic agents for cardiovascular diseases .

Case Study 2: Antifungal Activity

Another study investigated the antifungal properties of redox-active benzaldehydes. It was found that certain derivatives could disrupt cellular antioxidation systems in pathogenic fungi, thereby inhibiting their growth. This suggests that this compound may have potential as an antifungal agent due to its structural similarities with effective inhibitors identified in the study .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChloro, formyl, methoxy groupsEnzyme inhibition, antimicrobial
2-Chloro-4-formyl-6-methoxyphenyl acetateChloro, formyl, acetateModerate antimicrobial
2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzoateChloro groupsPotential anti-inflammatory

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